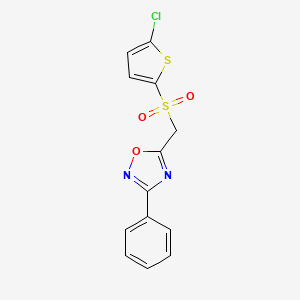

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

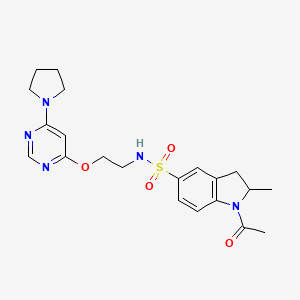

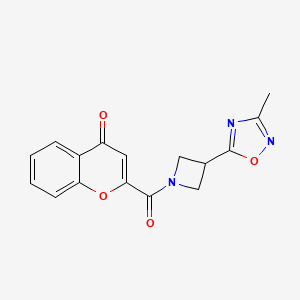

The compound “5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of thiophene-based compounds has been a topic of interest in the field of medicinal chemistry . Thiophene and its derivatives are synthesized using various strategies, including nickel and palladium-based catalytic systems . These strategies include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiophene ring attached to a sulfonyl group, which is further attached to a methyl group. The other end of the molecule contains a phenyl ring attached to a 1,2,4-oxadiazole ring.Chemical Reactions Analysis

The chemical reactions involving thiophene-based compounds are diverse and depend on the specific functional groups present in the molecule. Thiophene-based compounds have been reported to possess a wide range of therapeutic properties, indicating their involvement in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary widely depending on the specific compound. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Effect of Substitution and Temperature on Corrosion Inhibition Properties

- 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition ability towards mild steel in sulfuric acid. Studies using gravimetric, electrochemical, SEM, and computational methods demonstrated that these derivatives effectively form protective layers on mild steel surfaces, suggesting their potential as corrosion inhibitors. The adsorption of these inhibitors follows the Langmuir adsorption isotherm, indicating a mixed physisorption and chemisorption mechanism (Ammal, Prajila, & Joseph, 2018).

Anticancer Activity

Discovery and Structure-Activity Relationship as Apoptosis Inducers

- A specific derivative, identified through caspase- and cell-based high-throughput screening assays, has shown promising activity against several breast and colorectal cancer cell lines. This compound induces apoptosis and cell cycle arrest, with its molecular target identified as TIP47, an IGF II receptor binding protein. This highlights the potential of 1,2,4-oxadiazole derivatives as anticancer agents and in identifying molecular targets for therapy (Zhang et al., 2005).

Antimicrobial and Antifungal Activities

Synthesis and Evaluation of Antimicrobial Activities

- Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae, the causative agent of rice bacterial leaf blight. These compounds not only demonstrated potent antibacterial activity but also enhanced plant resistance against the disease by increasing superoxide dismutase (SOD) and peroxidase (POD) activities (Shi et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Thiophene-based compounds have shown promising results in various fields, particularly in medicinal chemistry. They have been proven to be effective drugs in the current disease scenario. Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research will likely focus on designing and discovering new drug molecules that offer some of the greatest hopes for success in the present and future .

Eigenschaften

IUPAC Name |

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3S2/c14-10-6-7-12(20-10)21(17,18)8-11-15-13(16-19-11)9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAFVMYDNDDXPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2764229.png)